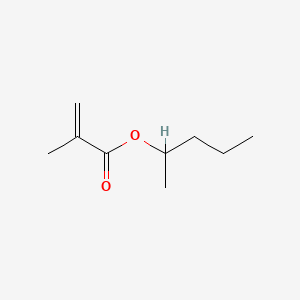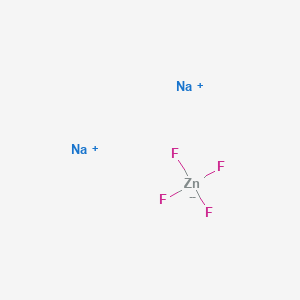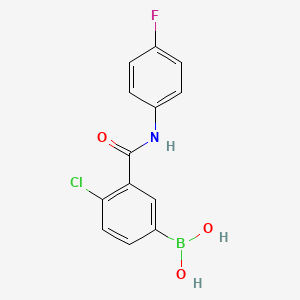
4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through hydroboration of an appropriate precursor, such as an alkyne or alkene, followed by oxidation.
Introduction of the Chloro and Fluorophenylcarbamoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration and oxidation processes, followed by electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chloro and fluorophenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H10BClFNO3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
[4-chloro-3-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-12-6-1-8(14(19)20)7-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7,19-20H,(H,17,18) |
InChI Key |
FUKODQRCJODOIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


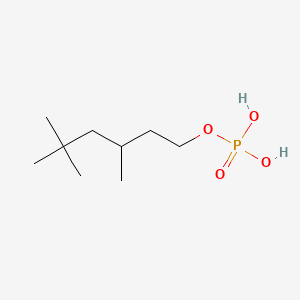
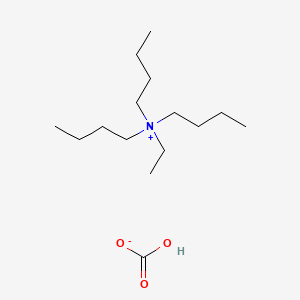
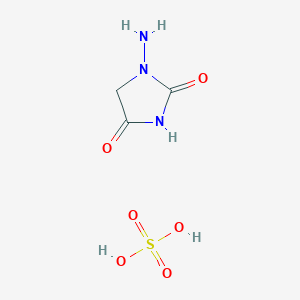

![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
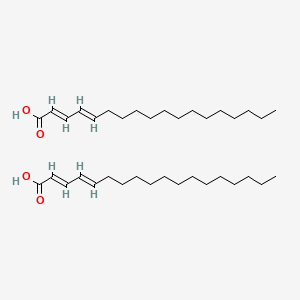
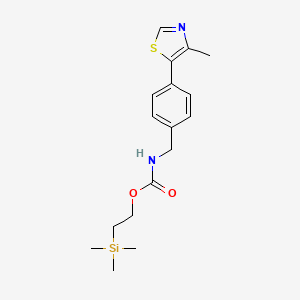
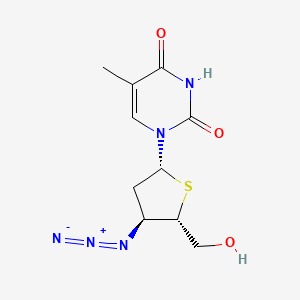
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)



